Disulfo-ICG carboxylic acid
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Overview
Description
Disulfo-ICG carboxylic acid is a derivative of Indocyanine Green, a near-infrared fluorescent dye. This compound is known for its excellent optical properties and biocompatibility, making it widely used in biomedical research, particularly in fluorescence imaging, flow cytometry, and immunohistochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfo-ICG carboxylic acid is synthesized by introducing sulfonic acid and carboxylic acid groups into the Indocyanine Green molecule. The synthesis involves several steps, including the sulfonation of Indocyanine Green and subsequent carboxylation. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the proper introduction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity. The compound is usually produced in solid or powder form and requires careful handling and storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Disulfo-ICG carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The sulfonic and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Disulfo-ICG carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in cell labeling and tracking due to its excellent fluorescence properties.
Medicine: Utilized in fluorescence imaging for diagnostic purposes, including tumor detection and vascular imaging.
Industry: Applied in the development of new materials and technologies, particularly in the field of nanotechnology .
Mechanism of Action
The mechanism of action of Disulfo-ICG carboxylic acid is primarily based on its unique chemical structure. The presence of sulfonic and carboxylic acid groups allows the compound to form stable hydrated ions, enabling uniform dispersion in aqueous environments. This property is crucial for its use in fluorescence imaging, where it binds to specific biomolecules and emits fluorescent signals, allowing researchers to visualize biological processes in real-time .
Comparison with Similar Compounds
Disulfo-ICG carboxylic acid is unique due to its combination of sulfonic and carboxylic acid groups, which provide excellent water solubility and stability. Similar compounds include:
ICG carboxylic acid: Lacks the sulfonic acid groups, resulting in different solubility and stability properties.
Disulfo-ICG-DBCO: Contains additional functional groups for specific applications in bioconjugation.
ICG-COOH: Another derivative with distinct properties and applications .
These comparisons highlight the versatility and unique properties of this compound, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C45H48N2Na2O11S3 |
---|---|
Molecular Weight |
935.0 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C45H50N2O11S3.2Na/c1-44(2)39(46(26-12-8-11-17-41(48)49)37-24-18-31-29-33(60(53,54)55)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(61(56,57)58)30-32(36)19-25-38(43)47(40)27-13-14-28-59(50,51)52;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28H2,1-4H3,(H3-,48,49,50,51,52,53,54,55,56,57,58);;/q;2*+1/p-2 |
InChI Key |
XLTAEZQCEVNUHH-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
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